(5-Bromo-3-methylfuran-2-yl)methanol

Catalog No.
S14155175
CAS No.
M.F
C6H7BrO2
M. Wt
191.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Bromo-3-methylfuran-2-yl)methanol

Product Name

(5-Bromo-3-methylfuran-2-yl)methanol

IUPAC Name

(5-bromo-3-methylfuran-2-yl)methanol

Molecular Formula

C6H7BrO2

Molecular Weight

191.02 g/mol

InChI

InChI=1S/C6H7BrO2/c1-4-2-6(7)9-5(4)3-8/h2,8H,3H2,1H3

InChI Key

DAAZWZMREABZIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1)Br)CO

(5-Bromo-3-methylfuran-2-yl)methanol is an organic compound characterized by the molecular formula C6H7BrO2C_6H_7BrO_2. It is a derivative of furan, a five-membered aromatic heterocyclic compound. This compound features both bromine and hydroxyl functional groups, which contribute to its unique chemical properties and potential applications in various fields, including organic synthesis and biological research. The presence of the bromine atom at the 5-position of the furan ring and the hydroxymethyl group at the 2-position distinguishes it from other furan derivatives.

  • Oxidation: The hydroxyl group can be oxidized to yield corresponding aldehydes or carboxylic acids.
  • Reduction: The bromine atom can be reduced to form a methylfuran derivative.
  • Substitution: The bromine atom may be substituted with various nucleophiles, such as amines or thiols, leading to diverse derivatives.

Research indicates that (5-Bromo-3-methylfuran-2-yl)methanol exhibits potential biological activities. It has been investigated for its antimicrobial and anticancer properties, making it a candidate for further studies in medicinal chemistry. The compound's mechanism of action likely involves interactions with specific enzymes or receptors due to the influence of its functional groups on binding affinity and specificity.

The synthesis of (5-Bromo-3-methylfuran-2-yl)methanol typically involves two main steps:

  • Bromination: 3-Methylfuran is brominated using bromine in the presence of a catalyst to introduce the bromine atom at the 5-position.
  • Hydroxymethylation: The resulting 5-bromo-3-methylfuran undergoes hydroxymethylation with formaldehyde in the presence of a base to yield (5-Bromo-3-methylfuran-2-yl)methanol.

These synthetic routes can be optimized for industrial production, often employing continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times .

(5-Bromo-3-methylfuran-2-yl)methanol serves multiple purposes across different fields:

  • Chemical Synthesis: It acts as an intermediate in synthesizing more complex organic molecules.
  • Biological Research: The compound is utilized in studies related to enzyme interactions and metabolic pathways.
  • Industrial Use: It finds applications in producing specialty chemicals and materials with specific properties.

The interactions of (5-Bromo-3-methylfuran-2-yl)methanol with biological targets are crucial for understanding its potential therapeutic applications. Its unique functional groups may influence how it binds to enzymes or receptors, potentially modulating their activity. Further studies are needed to elucidate these mechanisms and explore its full range of biological effects.

Several compounds share structural similarities with (5-Bromo-3-methylfuran-2-yl)methanol, each differing in functional groups or substituents:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-5-methylfuranLacks the hydroxyl groupOnly contains bromine without additional reactivity
5-Bromo-2-furylmethanolLacks the methyl groupDifferent substitution pattern on the furan ring
3-Methylfuran-2-ylmethanolLacks the bromine atomSimilar structure but less reactivity due to fewer halogens

The uniqueness of (5-Bromo-3-methylfuran-2-yl)methanol arises from its combination of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

189.96294 g/mol

Monoisotopic Mass

189.96294 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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